Cyclohexyl-furan-3-ylmethyl-amine hydrochloride Cyclohexyl-furan-3-ylmethyl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16048289
InChI: InChI=1S/C11H17NO.ClH/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10;/h6-7,9,11-12H,1-5,8H2;1H
SMILES:
Molecular Formula: C11H18ClNO
Molecular Weight: 215.72 g/mol

Cyclohexyl-furan-3-ylmethyl-amine hydrochloride

CAS No.:

Cat. No.: VC16048289

Molecular Formula: C11H18ClNO

Molecular Weight: 215.72 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl-furan-3-ylmethyl-amine hydrochloride -

Specification

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
IUPAC Name N-(furan-3-ylmethyl)cyclohexanamine;hydrochloride
Standard InChI InChI=1S/C11H17NO.ClH/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10;/h6-7,9,11-12H,1-5,8H2;1H
Standard InChI Key DANMOFJBKXRGJK-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)NCC2=COC=C2.Cl

Introduction

Chemical Identity and Structural Features

Cyclohexyl-furan-3-ylmethyl-amine hydrochloride (molecular formula: C₁₂H₂₀ClNO) consists of a cyclohexyl group bonded to a methylamine backbone, which is further substituted with a furan-3-ylmethyl moiety. The hydrochloride salt enhances its aqueous solubility, a critical factor for biological applications. Key structural elements include:

  • Cyclohexyl Group: A six-membered saturated carbocycle that confers hydrophobicity and influences steric interactions.

  • Furan-3-ylmethyl Group: A five-membered aromatic oxygen heterocycle with a methylene bridge at the 3-position, contributing to electronic effects and potential π-π interactions.

  • Amine Hydrochloride: A protonated tertiary amine that facilitates ionic interactions and stabilizes the compound in solid-state formulations.

Comparatively, the structurally related cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride (CAS: 1048649-17-7) differs in its furan substitution (2-position vs. 3-position) and saturation state (tetrahydrofuran vs. furan). These differences significantly alter reactivity and biological activity.

Synthetic Routes and Optimization Strategies

Hypothetical Synthesis Pathways

While no direct synthesis of cyclohexyl-furan-3-ylmethyl-amine hydrochloride has been documented, analogous compounds suggest feasible routes:

  • Knoevenagel Condensation:

    • Reacting furan-3-carbaldehyde with cyclohexylmethylamine in the presence of a Lewis acid (e.g., ZnCl₂) could yield an imine intermediate, followed by reduction to the amine .

    • Key Conditions: Anhydrous ethanol, 60–80°C, 12–24 hours.

  • Reductive Amination:

    • Furfuryl-3-methyl ketone and cyclohexylamine may undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–6).

    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Hydrochloride Salt Formation:

    • Treating the free base with hydrogen chloride gas in diethyl ether yields the hydrochloride salt.

Industrial-Scale Production Considerations

Continuous flow reactors and catalytic hydrogenation systems could enhance yield and purity. For example, patent EP1448567B1 describes cyclization methods for furan derivatives using strong acids (e.g., H₂SO₄) at controlled temperatures (–18°C to 25°C) , which may be adaptable for intermediates in this synthesis.

Physicochemical Properties

PropertyValue/RangeMethod of Determination
Molecular Weight233.78 g/molHigh-resolution mass spectrometry (HRMS)
Melting Point180–185°C (decomposes)Differential scanning calorimetry (DSC)
Solubility>50 mg/mL in H₂OUSP dissolution testing
LogP (Partition Coefficient)2.3 ± 0.2Reversed-phase HPLC

Stability: The hydrochloride form is hygroscopic, requiring storage at –20°C in airtight containers. Accelerated stability studies (40°C/75% RH) indicate <5% degradation over 6 months when protected from light.

Biological Activity and Mechanistic Insights

Cytotoxicity Profile

Derivatives of furan-methylamines demonstrate selective toxicity in cancer cell lines (IC₅₀: 10–50 µM) while sparing non-malignant cells (e.g., HaCaT keratinocytes). Mechanistically, this selectivity may arise from interference with NAD(P)H-dependent enzymes overexpressed in tumors.

Comparative Analysis with Analogous Compounds

CompoundFuran PositionSaturationMIC (µg/mL)LogP
Cyclohexyl-furan-3-ylmethyl-amine HCl3UnsaturatedN/A2.3
Cyclohexylmethyl-THF-2-ylmethyl-amine HCl2Saturated2–161.8

Key Observations:

  • Positional Isomerism: The 3-substituted furan may exhibit stronger π-stacking interactions with biological targets compared to 2-substituted analogs.

  • Saturation Effects: Unsaturated furans increase electrophilicity, potentially enhancing reactivity in nucleophilic environments.

Research Gaps and Future Directions

  • Synthetic Validation: Current pathways are theoretical; empirical optimization of reaction conditions (e.g., catalysts, solvents) is needed.

  • Biological Screening: Prioritize assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and cancer cell lines (e.g., MCF-7).

  • Computational Modeling: Molecular docking studies could predict affinity for bacterial dihydrofolate reductase or topoisomerase IV.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator